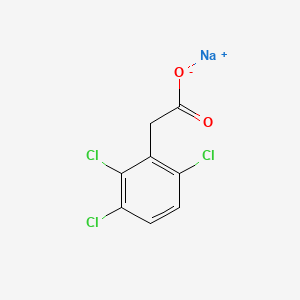
Sodium 2,3,6-trichlorophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 2,3,6-trichlorophenylacetate is a chemical compound with the molecular formula C₈H₄Cl₃NaO₂ and a molecular weight of 261.465 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high density (1.568 g/cm³) and a boiling point of 353.5°C at 760 mmHg .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,6-trichlorophenylacetate typically involves the reaction of 2,3,6-trichlorophenylacetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
化学反応の分析
Types of Reactions: Sodium 2,3,6-trichlorophenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenylacetic acids, while reduction can produce dechlorinated derivatives .
科学的研究の応用
Sodium 2,3,6-trichlorophenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of sodium 2,3,6-trichlorophenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- Sodium chlorfenac
- Fenac sodium salt
- Sodium 2,3,6-trichlorobenzeneacetate
- 2,3,6-Trichlorophenylacetic acid sodium salt
Comparison: Sodium 2,3,6-trichlorophenylacetate is unique due to its specific chemical structure and properties. Compared to similar compounds, it exhibits distinct reactivity and applications. For instance, its high density and boiling point make it suitable for specific industrial processes, while its chemical reactivity allows for diverse applications in organic synthesis .
特性
CAS番号 |
2439-00-1 |
|---|---|
分子式 |
C8H4Cl3NaO2 |
分子量 |
261.5 g/mol |
IUPAC名 |
sodium;2-(2,3,6-trichlorophenyl)acetate |
InChI |
InChI=1S/C8H5Cl3O2.Na/c9-5-1-2-6(10)8(11)4(5)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |
InChIキー |
YPWJVPXHSDMPQB-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
正規SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
Key on ui other cas no. |
2439-00-1 |
関連するCAS |
85-34-7 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















